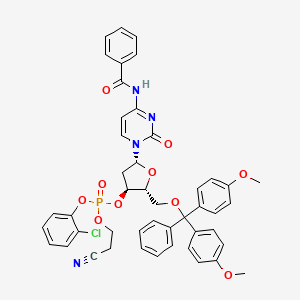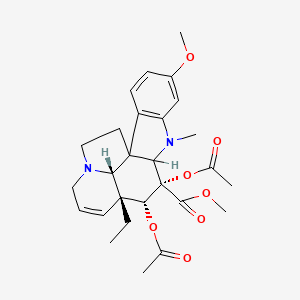
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a 1-azetidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the azetidinone ring, followed by the introduction of the benzoic acid moiety. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-(4-(methylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid
- 2-(3-Chloro-2-(4-(ethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid
Uniqueness
What sets 2-(3-Chloro-2-(4-(dimethylamino)phenyl)-4-oxo-1-azetidinyl)benzoic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Properties
CAS No. |
136687-76-8 |
|---|---|
Molecular Formula |
C18H17ClN2O3 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-[3-chloro-2-[4-(dimethylamino)phenyl]-4-oxoazetidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O3/c1-20(2)12-9-7-11(8-10-12)16-15(19)17(22)21(16)14-6-4-3-5-13(14)18(23)24/h3-10,15-16H,1-2H3,(H,23,24) |
InChI Key |
BIJAFEOWHXENMR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















